molecular formula C12H26OS2 B10853228 S-hexyl hexane-1-sulfinothioate

S-hexyl hexane-1-sulfinothioate

Cat. No.: B10853228
M. Wt: 250.5 g/mol
InChI Key: FBPVGCZBKKKGRF-UHFFFAOYSA-N
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Description

S-hexyl hexane-1-sulfinothioate is an organosulfur compound with the molecular formula C12H26OS2. This compound is characterized by the presence of a sulfinothioate functional group, which consists of a sulfur atom bonded to both a sulfinyl group and an alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-hexyl hexane-1-sulfinothioate typically involves the reaction of hexyl thiol with hexyl sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yields of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: S-hexyl hexane-1-sulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-hexyl hexane-1-sulfinothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-hexyl hexane-1-sulfinothioate involves its interaction with molecular targets such as cysteine proteases. The compound inhibits these enzymes by forming a covalent bond with the active site cysteine residue, thereby blocking the enzyme’s activity. This inhibition can lead to the modulation of various biological pathways, including those involved in inflammation and cell death .

Comparison with Similar Compounds

Uniqueness: S-hexyl hexane-1-sulfinothioate is unique due to its specific alkyl chain length and the presence of the sulfinothioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H26OS2

Molecular Weight

250.5 g/mol

IUPAC Name

1-hexylsulfinylsulfanylhexane

InChI

InChI=1S/C12H26OS2/c1-3-5-7-9-11-14-15(13)12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

FBPVGCZBKKKGRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSS(=O)CCCCCC

Origin of Product

United States

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